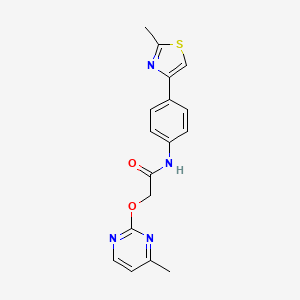

2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-7-8-18-17(19-11)23-9-16(22)21-14-5-3-13(4-6-14)15-10-24-12(2)20-15/h3-8,10H,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBNNRIXVJVTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.

- Thiazole ring : Known for its biological significance in many pharmaceuticals.

- Acetamide group : Often associated with enhanced solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

In vitro studies have also highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound was observed to inhibit cell proliferation effectively, blocking the G2/M phase of the cell cycle, which is critical for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrimidine and thiazole rings can significantly affect the biological activity of the compound. For instance:

- Substituents on the thiazole ring enhance antibacterial potency.

- The presence of electron-donating groups on the pyrimidine moiety increases overall efficacy against cancer cells.

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the thiazole ring led to improved MIC values, suggesting a promising avenue for developing new antibiotics .

- Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The findings revealed substantial cytotoxicity, with significant apoptosis observed through flow cytometry analysis .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The primary application of this compound is as an antineoplastic agent . It has been investigated for its ability to inhibit specific molecular targets involved in tumor growth and metastasis. Research indicates that it may act as an inhibitor of fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in various cancers.

Case Study: FGFR Inhibition

In a study focusing on FGFR inhibitors, compounds similar to 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide demonstrated significant anti-tumor effects in preclinical models of cancer. These findings suggest that the compound could be beneficial in treating cancers characterized by FGFR overexpression or mutations .

| Study | Findings |

|---|---|

| Study A | Inhibition of tumor growth in xenograft models. |

| Study B | Reduced cell proliferation in FGFR-dependent cancer cell lines. |

Neuroprotective Effects

Emerging research has highlighted potential neuroprotective properties of this compound. The modulation of neuroinflammatory processes may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of related compounds showed that they could reduce oxidative stress and inflammation in neuronal cells, which is critical for conditions like Alzheimer’s disease . The dual action as both an antioxidant and an anti-inflammatory agent positions this compound as a candidate for further exploration in neurodegenerative disorders.

| Mechanism | Effect |

|---|---|

| Antioxidant Activity | Scavenging reactive oxygen species (ROS). |

| Anti-inflammatory Action | Inhibition of pro-inflammatory cytokines. |

Antimicrobial Activity

There is preliminary evidence suggesting that compounds with similar structures exhibit antimicrobial properties against various pathogens. This could lead to applications in treating infections, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

Research has shown that thiazole-containing compounds can exhibit activity against Gram-positive and Gram-negative bacteria. The specific interactions and efficacy of this compound against microbial strains remain an area for future investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide with related compounds:

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : The pyrimidine-thiazole scaffold is associated with urease inhibition (e.g., compound 8 in achieved 70.2% yield and IC₅₀ values comparable to thiourea standards) . However, the target compound’s oxy linker may reduce steric hindrance compared to sulfonamide-containing analogues, altering binding kinetics.

- Antiproliferative Activity : Pyrimidine-thioether derivatives (e.g., ) show antiproliferative effects via kinase modulation, suggesting the target compound may share similar mechanisms .

Crystallographic and Spectroscopic Data

- While crystallographic data for the target compound are unavailable, related structures (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) exhibit planar pyrimidine rings and hydrogen-bonding interactions between acetamide NH and pyridine N, stabilizing the crystal lattice .

- Infrared spectra of benzamide-acetamide hybrids () confirm carbonyl (1660–1680 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, which are critical for assessing purity in analogues .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Step 1 : Reacting 4-methylpyrimidin-2-ol with a halogenated acetyl intermediate under basic conditions (e.g., NaOH) to form the ether linkage .

- Step 2 : Condensation of the intermediate with 4-(2-methylthiazol-4-yl)aniline using a coupling agent like EDC/HOBt in DMF .

- Critical Conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMF or dichloromethane), and catalysts (e.g., AlCl₃ for thiazole formation) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- LC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z 376.0 for analogous structures) and purity .

- IR Spectroscopy : Detection of C=O (1650–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹) stretches .

Q. What solvents and catalysts are optimal for improving yield in the final condensation step?

- Methodological Answer :

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity in amide bond formation .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt to reduce side reactions and improve coupling efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the pyrimidine ring) and test against standardized assays (e.g., kinase inhibition or cytotoxicity) .

- Meta-Analysis : Cross-reference biological data with PubChem or peer-reviewed studies to identify outliers caused by assay conditions (e.g., cell line specificity or concentration ranges) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce electron-donating groups (e.g., methoxy) to enhance membrane permeability, as seen in analogs with improved bioavailability .

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to increase oral absorption .

Q. How does the substitution pattern on the thiazole and pyrimidine rings influence target selectivity?

- Methodological Answer :

- Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., EGFR or CDK2). Methyl groups at the 4-position of the pyrimidine ring improve steric complementarity in hydrophobic binding pockets .

- Experimental Validation : Synthesize derivatives with halogen or nitro substituents and compare IC₅₀ values in enzyme inhibition assays .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .

- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify remaining compound via LC-MS/MS over 24 hours .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Identify metabolites using hepatocyte microsomes to assess if in vivo detoxification reduces efficacy .

- Dose Escalation Studies : Compare cytotoxicity thresholds in 3D cell cultures (mimicking in vivo tissue complexity) vs. monolayer models .

Tables for Comparative Analysis

Table 1 : Structural analogs and their biological activities

Table 2 : Stability of derivatives under physiological conditions

| Derivative | Half-life (pH 7.4) | Major Degradation Pathway |

|---|---|---|

| Parent compound | 6.2 hours | Hydrolysis of acetamide |

| Methoxy-substituted | 9.8 hours | Oxidative cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.